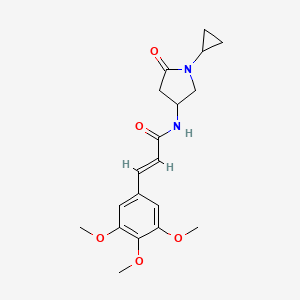
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Basic Information
- IUPAC Name : (E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Molecular Formula : C19H24N2O5
- Molecular Weight : 360.41 g/mol
- CAS Number : 1396890-23-5
Structural Characteristics
The compound features a unique structure comprising a cyclopropyl group, a pyrrolidinone ring, and a phenyl moiety with three methoxy substituents. This configuration is significant for its biological activity and interaction with various molecular targets.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects on several diseases:
- Neurodegenerative Disorders : Research indicates that compounds similar to this one may modulate neurotransmitter systems involved in neurodegeneration. Its structure suggests possible interactions with NMDA receptors, which are crucial in excitotoxicity associated with conditions like Alzheimer’s disease and Huntington's disease .
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's antioxidant capabilities, potentially protecting neuronal cells from oxidative stress . Studies have shown that related compounds exhibit dual roles as antioxidants and pro-oxidants depending on their concentration and environment .
Targeted Therapeutics
The compound's design allows it to interact with specific biological targets, making it a candidate for developing targeted therapies:
- Receptor Modulation : Its potential to act as an antagonist at certain glutamate receptors could provide neuroprotective effects by reducing excitotoxicity . This modulation is particularly relevant in treating psychiatric disorders where glutamate dysregulation is prevalent.
Case Studies
Several studies have explored the therapeutic implications of compounds structurally related to this compound:
Research and Development
The compound is primarily utilized in research settings to explore new therapeutic avenues:
属性
IUPAC Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-24-15-8-12(9-16(25-2)19(15)26-3)4-7-17(22)20-13-10-18(23)21(11-13)14-5-6-14/h4,7-9,13-14H,5-6,10-11H2,1-3H3,(H,20,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUULSROSAQAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













